Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate is a thiophene-based compound with a complex substitution pattern. Its structure features a cyanoacetyl group at position 2, a diethylamino-carbonyl moiety at position 5, and a methyl group at position 4 of the thiophene ring. The ester functionality at position 3 enhances its solubility in organic solvents.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-18(6-2)14(20)12-9(3)11(15(21)22-4)13(23-12)17-10(19)7-8-16/h5-7H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBGROIRSOORKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate (CAS Number: 514218-43-0) is a compound belonging to the thiophene class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molecular Weight : 337.40 g/mol
- Structure : The compound features a thiophene ring substituted with cyanoacetyl and diethylamino groups, which are crucial for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The disc diffusion method has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
- Antidiabetic Effects : Research has demonstrated that this compound may also possess antidiabetic properties. It has been tested in vitro using models induced with streptozotocin (STZ), showing promise in regulating blood glucose levels .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays indicate that it can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .
Antimicrobial Studies
A study conducted on various thiophene derivatives, including this compound, demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound outperformed some standard antibiotics in efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Standard Antibiotic | 64 | E. coli |
Antidiabetic Activity
In a controlled study involving diabetic rats treated with this compound, significant reductions in blood glucose levels were observed compared to the control group. The mechanism was linked to enhanced insulin sensitivity and modulation of glucose metabolism pathways.
Cytotoxicity Assays
Cytotoxic effects were evaluated using the MTT assay on various cancer cell lines, including HeLa and MCF-7. The results indicated that the compound induced cell death in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
The cyanoacetyl group at position 2 introduces electron-withdrawing effects, which may stabilize the thiophene ring and influence hydrogen-bonding interactions in biological systems. In contrast, the chloroacetyl group in the analog from could act as an alkylating agent, conferring distinct reactivity .
Steric and Electronic Modifications The phenyl group in 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate introduces aromatic bulk, which may hinder binding to certain targets compared to the target compound’s smaller methyl and diethyl groups . The ethyl carboxylate in the phenyl-substituted analog () versus the methyl ester in the target compound may alter metabolic stability or hydrolysis rates .
Synthetic Accessibility Compounds like the dimethylamino analog () and chloroacetyl derivative () are synthesized via established routes (e.g., Gewald reactions or sulfur-mediated cyclization), suggesting the target compound could be prepared similarly .
Biological and Commercial Potential Thiophene derivatives with scarce functionalization patterns (e.g., diethylamino-carbonyl) are understudied, as noted in , implying the target compound may offer novel bioactive properties . Pesticide-related thiophenes () highlight the role of substituents in agrochemical activity, though the target compound’s cyanoacetyl group may steer it toward medicinal applications .
Research Findings and Implications
- Synthetic Challenges: The incorporation of multiple substituents (cyanoacetyl, diethylamino) may require optimized reaction conditions to avoid side products, as seen in ’s use of triethylamine and sulfur .
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate?
Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Stepwise functionalization : Sequential introduction of substituents (e.g., cyanoacetyl and diethylamino carbonyl groups) to minimize steric hindrance and side reactions .
- Catalytic systems : Use of triethylamine or sodium hydroxide to enhance nucleophilic substitution efficiency during amide bond formation .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the compound from by-products like unreacted intermediates .
Yield optimization often hinges on stoichiometric balancing of reagents like ethyl acetoacetate and sulfur in thiophene ring formation .
Basic: Which analytical techniques are most effective for confirming the structure of this compound?
Answer:
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., methyl at C4, diethylamino carbonyl at C5) and confirming regioselectivity .
- X-ray crystallography : Resolves ambiguities in spatial arrangement, particularly for sterically crowded regions like the thiophene-3-carboxylate moiety .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) and detects isotopic patterns .
Basic: How is the initial biological activity of this compound typically screened?
Answer:
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced: What strategies are used to resolve contradictory bioactivity data across different assays?
Answer:
Contradictions may arise due to:
- Assay specificity : False positives in fluorescence-based assays (e.g., autofluorescence) can be addressed with orthogonal methods like SPR or ITC .
- Solubility issues : Use of DMSO carriers at non-toxic concentrations (<1% v/v) to ensure compound bioavailability .
- Structural analogs : Comparative studies with derivatives (e.g., methyl vs. phenyl substituents) isolate substituent-specific effects .
Advanced: How does the diethylamino carbonyl group influence the compound’s binding to hydrophobic protein pockets?
Answer:
- Hydrophobic interactions : The diethylamino group enhances lipophilicity, promoting penetration into hydrophobic domains (e.g., ATP-binding sites in kinases) .
- Hydrogen bonding : The carbonyl oxygen acts as a H-bond acceptor, stabilizing interactions with residues like lysine or arginine .
- Steric effects : Bulkier substituents (e.g., diethyl vs. dimethyl) may reduce binding affinity in constrained pockets, necessitating molecular docking simulations .
Advanced: What computational methods are employed to predict regioselectivity in derivative synthesis?
Answer:
- DFT calculations : Predict electron density distribution on the thiophene ring to identify reactive sites (e.g., C2 vs. C5 for electrophilic substitution) .
- Molecular dynamics (MD) : Simulate transition states during cyclization steps to optimize reaction pathways .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with reaction outcomes .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural validation?
Answer:
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in solution .
- COSY/NOESY : Identifies through-space coupling between protons (e.g., diethylamino group and thiophene ring) .
- Isotopic labeling : N or C-enriched analogs clarify ambiguous peaks in crowded spectra .
Advanced: What experimental designs are recommended for studying metabolic stability in hepatic microsomes?
Answer:
- Time-course assays : Incubate the compound with human liver microsomes (HLM) and NADPH to quantify depletion rates .
- CYP enzyme inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
- LC-MS/MS analysis : Monitor parent compound and metabolites (e.g., hydroxylated or demethylated products) .
Advanced: How do solvent polarity and pH affect the compound’s stability in long-term storage?
Answer:
- Aprotic solvents : Acetonitrile or DMSO minimize hydrolysis of the ester and amide groups compared to protic solvents like methanol .
- pH control : Buffered solutions (pH 6–8) prevent acid-catalyzed degradation of the cyanoacetyl group .
- Lyophilization : Freeze-drying in inert atmospheres (argon) extends shelf life by reducing oxidative decomposition .
Advanced: What methodologies address low reproducibility in biological assays (e.g., variable IC50_{50}50 values)?
Answer:
- Standardized protocols : Pre-incubation of cells/targets at consistent temperatures and serum concentrations .
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability .
- Blinded replicates : Minimize operator bias by randomizing sample order and using automated plate readers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
